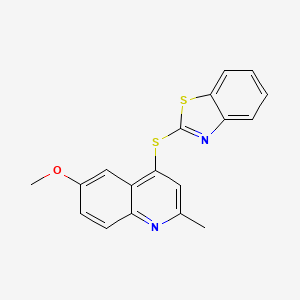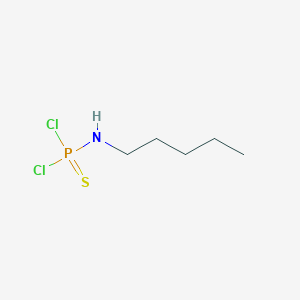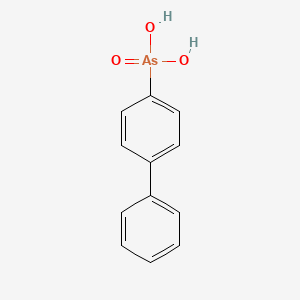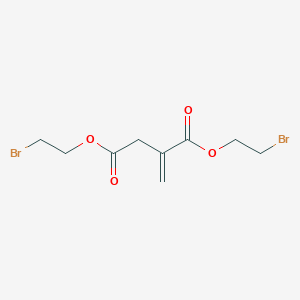
Bis(2-bromoethyl) 2-methylidenebutanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2-bromoethyl) 2-methylidenebutanedioate: is an organobromine compound with the molecular formula C9H12Br2O4. This compound is known for its unique chemical structure, which includes two bromoethyl groups and a methylidenebutanedioate moiety. It is used in various scientific research applications due to its reactivity and potential for forming complex molecules.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-bromoethyl) 2-methylidenebutanedioate typically involves the reaction of 2-bromoethanol with 2-methylidenebutanedioic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications.
化学反应分析
Types of Reactions: Bis(2-bromoethyl) 2-methylidenebutanedioate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromoethyl groups can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the bromoethyl groups can lead to the formation of ethyl groups or other reduced products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as ethanol or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled conditions.
Major Products Formed:
Substitution Reactions: Products include substituted esters or ethers.
Oxidation Reactions: Products include carboxylic acids or ketones.
Reduction Reactions: Products include alkanes or alcohols.
科学研究应用
Chemistry: Bis(2-bromoethyl) 2-methylidenebutanedioate is used as a building block in organic synthesis. Its reactivity allows for the formation of complex molecules, making it valuable in the development of new materials and pharmaceuticals.
Biology: In biological research, this compound is used to study the effects of brominated compounds on biological systems. It serves as a model compound to investigate the interactions between brominated molecules and biological targets.
Medicine: The compound’s potential for forming bioactive molecules makes it a candidate for drug development
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
作用机制
The mechanism of action of Bis(2-bromoethyl) 2-methylidenebutanedioate involves its interaction with molecular targets through its reactive bromoethyl groups. These groups can form covalent bonds with nucleophilic sites on proteins, enzymes, or other biomolecules, leading to changes in their structure and function. The compound’s ability to undergo various chemical reactions allows it to modulate biological pathways and exert its effects.
相似化合物的比较
Bis(2-chloroethyl) ether: Similar in structure but contains chlorine atoms instead of bromine.
Bis(2-iodoethyl) ether: Contains iodine atoms and exhibits different reactivity due to the larger atomic size of iodine.
Bis(2-fluoroethyl) ether: Contains fluorine atoms and has distinct chemical properties due to the high electronegativity of fluorine.
Uniqueness: Bis(2-bromoethyl) 2-methylidenebutanedioate is unique due to the presence of both bromoethyl groups and a methylidenebutanedioate moiety. This combination imparts specific reactivity and properties that are not observed in other similar compounds. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in scientific research and industrial applications.
属性
CAS 编号 |
10578-06-0 |
|---|---|
分子式 |
C9H12Br2O4 |
分子量 |
344.00 g/mol |
IUPAC 名称 |
bis(2-bromoethyl) 2-methylidenebutanedioate |
InChI |
InChI=1S/C9H12Br2O4/c1-7(9(13)15-5-3-11)6-8(12)14-4-2-10/h1-6H2 |
InChI 键 |
RCDYYVIUODNXOR-UHFFFAOYSA-N |
规范 SMILES |
C=C(CC(=O)OCCBr)C(=O)OCCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




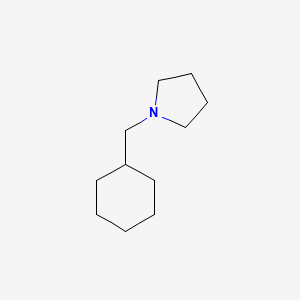
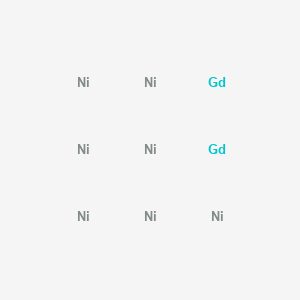

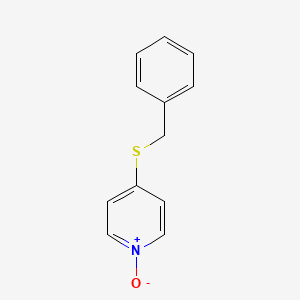
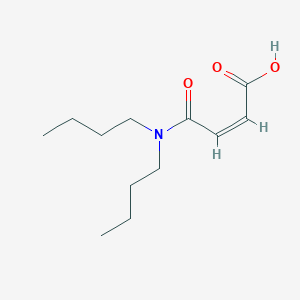

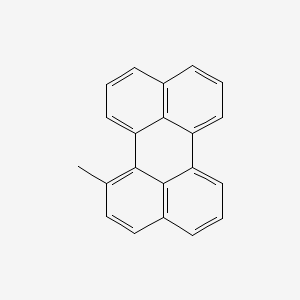
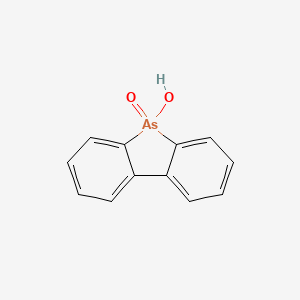
![1,4-Bis[[butyl(ethoxy)phosphoryl]oxy]butane](/img/structure/B14736099.png)
